molecular formula C34H28 B14309217 Naphthalene, 1,2,3,4-tetrahydro-5,6,7,8-tetraphenyl- CAS No. 114474-44-1

Naphthalene, 1,2,3,4-tetrahydro-5,6,7,8-tetraphenyl-

Cat. No.: B14309217
CAS No.: 114474-44-1
M. Wt: 436.6 g/mol
InChI Key: VPHVORNVRGWJIG-UHFFFAOYSA-N
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Description

Naphthalene, 1,2,3,4-tetrahydro-5,6,7,8-tetraphenyl- is a complex organic compound characterized by its unique structure, which includes a naphthalene core with four phenyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1,2,3,4-tetrahydro-5,6,7,8-tetraphenyl- typically involves multi-step organic reactions. One common method includes the hydrogenation of naphthalene derivatives in the presence of a catalyst such as palladium on carbon. The reaction conditions often require elevated temperatures and pressures to achieve the desired tetrahydro form.

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1,2,3,4-tetrahydro-5,6,7,8-tetraphenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, converting the compound to more saturated forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: More saturated hydrocarbons.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Naphthalene, 1,2,3,4-tetrahydro-5,6,7,8-tetraphenyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Naphthalene, 1,2,3,4-tetrahydro-5,6,7,8-tetraphenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene, 1,2,3,4-tetrahydro-: A simpler derivative with fewer phenyl groups.

    Naphthalene, 1,2,3,4-tetrahydro-5,6,7,8-tetramethyl-: Another derivative with methyl groups instead of phenyl groups.

Uniqueness

Naphthalene, 1,2,3,4-tetrahydro-5,6,7,8-tetraphenyl- is unique due to the presence of four phenyl groups, which significantly influence its chemical properties and potential applications. The phenyl groups can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

114474-44-1

Molecular Formula

C34H28

Molecular Weight

436.6 g/mol

IUPAC Name

5,6,7,8-tetraphenyl-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C34H28/c1-5-15-25(16-6-1)31-29-23-13-14-24-30(29)32(26-17-7-2-8-18-26)34(28-21-11-4-12-22-28)33(31)27-19-9-3-10-20-27/h1-12,15-22H,13-14,23-24H2

InChI Key

VPHVORNVRGWJIG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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